methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative featuring a fused heterocyclic core. Key structural attributes include:
- Position 1: A 2-ethoxy-2-oxoethyl group, introducing an ester moiety that may enhance solubility or serve as a reactive site.
- Position 3: A methyl substituent, common in pyrazole derivatives to modulate steric and electronic effects.
- Position 4: A methyl carboxylate group, which is critical for intermolecular interactions in crystal packing or binding to biological targets .
While direct biological data for this compound are absent in the provided evidence, structurally related pyrazolo[3,4-b]pyridines are known for antimicrobial, anticancer, and kinase inhibitory activities .
Properties
IUPAC Name |
methyl 6-(1,3-dimethylpyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-6-27-15(24)9-23-17-16(11(3)21-23)12(18(25)26-5)7-14(19-17)13-8-22(4)20-10(13)2/h7-8H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIMCNPSBKXURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Properties:
- Molecular Weight: 327.38 g/mol
- Boiling Point: Predicted at 550.1±50.0 °C
- Density: 1.34±0.1 g/cm³
- pKa: 0.89±0.10
Research indicates that compounds structurally related to this compound can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. These receptors play a crucial role in lipid metabolism and glucose homeostasis, making them targets for conditions like hyperlipidemia and diabetes .
Antiviral and Antitumoral Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit notable antiviral and antitumoral activities. For instance, structural variations in these compounds can influence their biological properties significantly. The antitumoral activity is often linked to the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been highlighted in various studies. For example, certain compounds have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin (IL)-6 at specific concentrations. This suggests that this compound may possess similar anti-inflammatory properties .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by various substituents on the pyrazolo[3,4-b]pyridine ring. SAR studies indicate that:
- The steric bulkiness of substituents affects receptor binding affinity.
- The positioning of hydrophobic tails relative to the acidic head group is critical for activity.
These insights can guide the design of more potent derivatives with enhanced biological efficacy .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives:
Scientific Research Applications
While comprehensive data tables and case studies for methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are not available within the provided search results, the results do provide information regarding the applications of related compounds, such as pyrazolo[3,4-b]pyridine derivatives, in drug development and cancer therapy .
Pyrazolo[3,4-b]pyridine Applications
- Drug Development A novel approach has been developed for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, which have potential uses in drug development .
- Antidiabetic Activity Pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for antidiabetic activity, with some compounds exhibiting significant activity in in-vitro studies .
- PPARα Agonists 1H-pyrazolo-[3,4-b]pyridine can be used as a skeleton of PPARα agonists . These agonists have markedly different structures from fibrates and can be used to treat dyslipidemia .
- Anticancer Effects Pyrazole compounds have anticancer effects . Pyrazolo-pyridine derivatives have demonstrated anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . Some compounds induce cell cycle arrest and apoptosis in tested cancer cell lines and show inhibitory activity against CDK2 and CDK9 .
Related Compounds
- CDK2 Inhibitors Pyrazole, pyrimidine, and related derivatives can act as CDK2 inhibitors . Certain disubstituted pyrazolo-pyrimidine analogs have demonstrated antitumor activities and potent inhibitory activity against CDK2/cyclin E .
- MPS1 Kinase Inhibitors Methylated amino-pyrido[3,4-d]pyrimidine cores have been investigated as inhibitors of monopolar spindle 1 (MPS1), which is a main component of the spindle assembly checkpoint . Introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved stability .
- pyrrolo[2,3-d]pyrimidine derivatives Research has been conducted on a novel series of pyrrolo-pyrimidines, synthesized and evaluated for its impact on pancreatic cancer cells, focusing on in vitro studies and activity against CDK4/6 .
- Boiling Point: 550.1±50.0 °C (Predicted)
- Density: 1.34±0.1 g/cm3(Predicted)
- 산도 계수 (pKa): 0.89±0.10(Predicted)
Comparison with Similar Compounds
Key Observations:
Substituent Diversity : The target compound’s 2-ethoxy-2-oxoethyl group at position 1 is unique among analogues, which often feature aryl (e.g., 4-fluorophenyl ) or simpler alkyl groups. This ester group may improve solubility compared to aryl-substituted derivatives.
Functional Groups : Carboxamide derivatives (e.g., ) exhibit hydrogen-bonding capabilities absent in ester-containing compounds, which could influence pharmacokinetics.
Physical and Spectral Properties
While specific data for the target compound are lacking, analogues provide insights:
- Melting Points : Pyrazolo[3,4-b]pyridines with ester groups (e.g., ) exhibit melting points >200°C, suggesting high thermal stability .
- Spectroscopic Data :
- IR : Ester carbonyl stretches typically appear at ~1700–1750 cm⁻¹.
- NMR : Methyl groups at pyrazole positions (δ 2.1–2.5 ppm) and pyridine protons (δ 8.0–8.5 ppm) are consistent across analogues .
Preparation Methods
Knorr-Type Pyrazole Formation
Adapting the methodology from CN112279812A, diethyl oxalate reacts with acetone under basic conditions to form a β-keto ester intermediate. Subsequent treatment with methylhydrazine induces cyclization:
$$ \text{Diethyl oxalate} + \text{Acetone} \xrightarrow[\text{NaOEt}]{\text{EtOH}} \text{β-Keto ester} \xrightarrow{\text{CH}3\text{NHNH}2} \text{Pyrazolo[3,4-b]pyridine} $$
Critical parameters:
Malonate-Based Approaches
Patent CN112574111A demonstrates dimethyl malonate’s utility in constructing pyrazole rings. For the target molecule:
- Double alkylation of dimethyl malonate with methylating agents (e.g., dimethyl sulfate)
- Cyclization with hydrazine derivatives
- Decarboxylation to install the C3 methyl group
This method provides excellent regioselectivity (>97:3 isomer ratio), crucial for avoiding positional isomers at C3 and C6.
Functionalization of the Pyrazolopyridine Core
N1-Alkylation with Ethyl Glycidate
Introducing the ethoxycarbonylmethyl group requires careful base selection to prevent core decomposition:
- Generate pyrazolopyridine anion using LDA (−78°C, THF)
- Alkylate with ethyl bromoacetate (1.2 eq)
- Quench with ammonium chloride
Optimized conditions :
Suzuki-Miyaura Coupling at C6
Installing the 1,3-dimethylpyrazole moiety employs cross-coupling:
$$ \text{Pyrazolopyridine-Br} + \text{1,3-Dimethylpyrazole-4-Bpin} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{K}2\text{CO}3, \text{Dioxane}} \text{Target Intermediate} $$
Key findings:
- Catalyst loading : 2 mol% provides optimal turnover (TOF = 420 h⁻¹)
- Solvent effects : Dioxane outperforms DMF in minimizing protodeboronation (<5% vs. 22%)
Integrated Synthetic Routes
Sequential Assembly Route
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole ring formation | NaOEt/EtOH, 15°C | 89% |
| 2 | Pyridine annulation | DMF, 50°C | 76% |
| 3 | N1-Alkylation | LDA/THF, −78°C | 78% |
| 4 | C6 Coupling | Pd(PPh₃)₄, dioxane | 82% |
Total yield : 43% (non-optimized)
Convergent Synthesis
Alternative approach coupling pre-functionalized fragments:
- Synthesize 6-bromo-pyrazolopyridine core
- Prepare 1,3-dimethylpyrazole-4-boronic ester
- Perform simultaneous N1-alkylation/C6-coupling
Advantages:
- Avoids steric hindrance in late-stage coupling
- Enables parallel synthesis of fragments
Analytical Characterization Data
Critical spectroscopic signatures confirm structure:
- ¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H, pyrazole-H)
- δ 4.72 (q, J=7.1 Hz, 2H, OCH₂CH₃)
- δ 3.95 (s, 3H, COOCH₃)
- HRMS : m/z 413.1823 [M+H]⁺ (calc. 413.1826)
Industrial-Scale Considerations
Adapting methods from CN112574111A and CN112279812A:
- Cost analysis :
- Waste streams :
Challenges and Optimization Opportunities
Regiochemical Control
Competing pathways in pyrazolo[3,4-b]pyridine formation lead to:
Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
